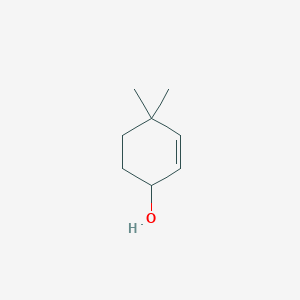

4,4-Dimethylcyclohex-2-enol

Description

Context within Cyclohexenol (B1201834) Chemistry

Cyclohexenol derivatives are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of natural products and pharmaceuticals. oup.comontosight.ainih.gov The strategic placement of the hydroxyl group and the double bond in the six-membered ring allows for a variety of chemical transformations. These include stereoselective epoxidation, Claisen rearrangement, and various addition reactions. oup.com The presence of substituents on the cyclohexene (B86901) ring, such as the gem-dimethyl group in 4,4-dimethylcyclohex-2-enol, further influences the reactivity and stereochemical outcome of these reactions, making it a valuable tool for chemists.

Significance in Synthetic Organic Chemistry

The significance of 4,4-dimethylcyclohex-2-enol in synthetic organic chemistry lies in its role as a precursor to more complex molecular architectures. It is often derived from its corresponding ketone, 4,4-dimethylcyclohex-2-en-1-one, through reduction reactions. niscpr.res.inresearchgate.netapolloscientific.co.uk The resulting allylic alcohol can then undergo a variety of transformations. For instance, it can be used in the synthesis of ethers and other derivatives through reactions involving its hydroxyl group. niscpr.res.in The double bond also provides a site for further functionalization. The gem-dimethyl group can direct the stereochemistry of reactions, which is a critical aspect in the synthesis of chiral molecules. nih.govmdpi.com

Overview of Research Trajectories

Research involving 4,4-dimethylcyclohex-2-enol has explored various facets of its chemical behavior. Studies have investigated its synthesis, often as part of broader methodologies for creating substituted cyclohexenol derivatives. oup.comacs.orgnih.gov A significant area of research focuses on its application in catalytic reactions, including lanthanide-catalyzed etherification reactions. niscpr.res.in Furthermore, the compound and its derivatives have been studied in the context of photochemical reactions and asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. wiley-vch.deacs.org The physical and spectroscopic properties of 4,4-dimethylcyclohex-2-enol have also been characterized to support these synthetic endeavors. niscpr.res.innih.gov

Interactive Data Table: Properties of 4,4-Dimethylcyclohex-2-enol

| Property | Value | Source |

| Molecular Formula | C8H14O | nih.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| IUPAC Name | 4,4-dimethylcyclohex-2-en-1-ol | nih.gov |

| InChIKey | YOOBXDZOVFJCNW-UHFFFAOYSA-N | nih.gov |

| CAS Number | 5020-09-7 | chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

5020-09-7 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

4,4-dimethylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3,5,7,9H,4,6H2,1-2H3 |

InChI Key |

YOOBXDZOVFJCNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C=C1)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,4 Dimethylcyclohex 2 Enol and Its Derivatives

Stereoselective and Enantioselective Synthesis

The precise control over the three-dimensional arrangement of atoms in the synthesis of 4,4-dimethylcyclohex-2-enol and its derivatives is of paramount importance for their application in various fields of chemical synthesis. Stereoselective and enantioselective methodologies offer the ability to produce specific stereoisomers of this chiral cyclohexenol (B1201834) scaffold, which can serve as versatile building blocks for the synthesis of complex molecules. This section details advanced synthetic strategies that have been developed to achieve high levels of stereocontrol in the formation and functionalization of these valuable compounds.

Chiral Catalyst Systems for Cyclohexenol Scaffolds

The development of chiral catalyst systems has revolutionized asymmetric synthesis, providing efficient routes to enantiomerically enriched compounds. For cyclohexenol scaffolds, various catalytic approaches have been explored, including metal/lipase (B570770) combinations, organocatalysis, and iridium-catalyzed reactions, each offering unique advantages in achieving high stereoselectivity.

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the enantioselectivity of an enzyme with the in-situ racemization of the slower-reacting enantiomer by a metal catalyst. This approach allows for the theoretical conversion of a racemate into a single enantiomer in 100% yield. In the context of allylic alcohols, including cyclohexenol derivatives, this methodology has been successfully applied using a combination of a lipase for the kinetic resolution and a metal complex for the racemization of the unreacted alcohol.

A common combination involves a lipase, such as Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia (PSL), and a ruthenium-based catalyst. The lipase selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The ruthenium catalyst then racemizes the unreacted alcohol, allowing it to be converted by the lipase in the next cycle. This process ultimately leads to a high yield of a single enantiomer of the acylated product. nih.govorganic-chemistry.org

For cyclic allylic alcohols, cyclopentadienylruthenium catalysts have been effectively used for the racemization step, while lipases like lipase PS-IM or CALB perform the resolution. acs.org The optimization of reaction conditions is crucial to minimize the formation of byproducts such as enones. acs.org This chemoenzymatic DKR provides an efficient route to optically active functionalized cyclic allylic alcohols with high enantiomeric excess (ee). acs.org

Table 1: Examples of Metal/Lipase-Combo Catalysis in the Dynamic Kinetic Resolution of Allylic Alcohols

| Substrate | Metal Catalyst | Lipase | Acyl Donor | Product | Yield (%) | ee (%) |

| Racemic Allylic Alcohols | Ruthenium Complex | Pseudomonas cepacia | p-Chlorophenyl acetate (B1210297) | Chiral Allylic Acetates | >80 | >99 |

| Functionalized Cyclic Allylic Alcohols | Cyclopentadienylruthenium Catalyst | Lipase PS-IM or CALB | - | Optically Active Functionalized Allylic Alcohols | Good | High |

Data sourced from multiple studies on dynamic kinetic resolution of allylic alcohols. nih.govorganic-chemistry.orgacs.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the formation of chiral allylic alcohols, organocatalysts can be employed in various strategies, including the asymmetric reduction of enones or the enantioselective addition of nucleophiles to aldehydes.

While direct organocatalytic synthesis of 4,4-dimethylcyclohex-2-enol is not extensively documented, the synthesis of chiral cyclohexenone precursors is well-established. nih.gov These chiral cyclohexenones can then be stereoselectively reduced to the corresponding allylic alcohols. Asymmetric organocatalytic Michael additions to α,β-unsaturated aldehydes, followed by further transformations, can also lead to the formation of chiral cyclohexenol derivatives. organic-chemistry.org Chiral diphenylprolinol silyl (B83357) ethers, for instance, have been used to catalyze the cascade Michael-alkylation reactions of α,β-unsaturated aldehydes with bromomalonates to produce chiral cyclopropanes, which can be further elaborated into more complex cyclic structures. organic-chemistry.org

The use of chiral diol-based organocatalysts, such as BINOL and its derivatives, has also been effective in promoting enantioselective reactions that can lead to the formation of chiral alcohols. semanticscholar.org These catalysts can activate substrates through hydrogen bonding, creating a chiral environment for the reaction to occur with high stereoselectivity.

Iridium-catalyzed asymmetric allylic substitution reactions have become a robust method for the construction of stereogenic centers. In the context of cyclohexenol derivatives, iridium catalysts can be used to achieve enantioselective allylic enolization. This reaction involves the formation of a chiral iridium-π-allyl complex, which then reacts with an enolate nucleophile.

A study on the iridium-catalyzed allylic enolization of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, a close derivative of a precursor to 4,4-dimethylcyclohex-2-enol, demonstrated the potential of this methodology. The reaction proceeded under mild conditions and afforded substituted 2-(but-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones in good to high yields with high levels of chemo-, regio-, and enantioselectivity. The presence of the quaternary carbon center was found to be crucial for achieving high selectivity.

Diastereoselective Approaches in Cyclohexenol Functionalization

Once the chiral cyclohexenol scaffold is obtained, further functionalization often requires diastereoselective reactions to introduce new stereocenters with a specific relative configuration. Various strategies have been developed to control the diastereoselectivity in reactions involving cyclohexenol and its derivatives.

One common approach is the substrate-controlled diastereoselective epoxidation of the double bond in the cyclohexenol ring. The directing effect of the hydroxyl group can lead to the formation of a single diastereomer of the corresponding epoxy alcohol. Subsequent nucleophilic ring-opening of the epoxide can then introduce a new functional group with a defined stereochemistry.

Furthermore, conjugate addition reactions to cyclohexenone derivatives, which can be obtained by oxidation of 4,4-dimethylcyclohex-2-enol, are a powerful tool for introducing substituents at the 3-position. The stereochemical outcome of these additions can be controlled by the choice of reagents and reaction conditions. For example, a cascade inter-intramolecular double Michael strategy has been reported for the diastereoselective synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.orgnih.gov This method allows for the formation of multiple stereocenters in a single operation with high diastereoselectivity. beilstein-journals.orgnih.gov

Table 2: Diastereoselective Synthesis of Highly Substituted Cyclohexanones

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Diastereomeric Ratio |

| Curcumins | Arylidenemalonates | aq. KOH/TBAB | Functionalized Cyclohexanones | Complete in most cases |

| Trisubstituted Michael Acceptors | β-keto ester nucleophiles | DBU | Polyfunctional Cyclohexanones | up to >20:1 |

Data sourced from studies on diastereoselective synthesis of cyclohexanone (B45756) derivatives. beilstein-journals.orgnih.govnih.gov

Furan-Derived Sultone Methodologies for Substituted Cyclohexenol Synthesis

An innovative approach to the stereoselective synthesis of substituted cyclohexenols involves the use of furan-derived sultones. This methodology utilizes a tandem elimination/1,6-addition sequence to construct the cyclohexenol ring with a high degree of stereocontrol.

The synthesis begins with a Diels-Alder reaction between furan (B31954) and a suitable dienophile to create a bicyclic intermediate. This intermediate is then converted into a sultone. Treatment of the furan-derived sultone with an organocuprate reagent initiates a cascade reaction. The reaction proceeds through an elimination to form a transient triene, which then undergoes a 1,6-conjugate addition of the organocuprate. The subsequent intramolecular cyclization and quenching afford the highly substituted cyclohexenol product. This method allows for the introduction of various substituents onto the cyclohexenol ring in a stereoselective manner. acs.orgacs.org

Targeted Synthesis via Keto-Enol Isomerization Pathways

The compound 4,4-Dimethylcyclohexane-1,3-dione, also known as dimedone, serves as a key precursor. This β-dicarbonyl compound exists in equilibrium with its enol tautomer. wikipedia.org While dimedone itself is not directly converted to 4,4-Dimethylcyclohex-2-enol in a single step, it is a critical starting material for the synthesis of the intermediate 4,4-dimethylcyclohex-2-en-1-one.

The synthesis of 4,4-dimethylcyclohex-2-en-1-one from precursors like 3-methyl-2-butanone (B44728) and ethyl acrylate (B77674) has been documented. chemicalbook.com A common and efficient subsequent step to obtain the target allylic alcohol is the selective 1,2-reduction of the carbonyl group in 4,4-dimethylcyclohex-2-en-1-one. This transformation must be performed under conditions that avoid the competing 1,4-conjugate reduction, which would saturate the double bond. Various selective reducing agents are employed for this purpose, as detailed in subsequent sections.

| Precursor | Intermediate | Target Compound | Key Transformation |

| 4,4-Dimethylcyclohexane-1,3-dione | 4,4-Dimethylcyclohex-2-en-1-one | 4,4-Dimethylcyclohex-2-enol | Selective 1,2-Reduction |

To exert greater control over enolate formation and subsequent reactions, precursor diones can be converted into silyloxy derivatives, specifically silyl enol ethers. This method "traps" the enol form, allowing for more precise and regioselective reactions. For instance, 4,4-dimethylcyclohexane-1,3-dione can be reacted with a silylating agent like hexamethyldisilazane (B44280) (HMDS) to produce 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one. nih.gov

| Dione (B5365651) Precursor | Silylating Agent | Silyloxy Derivative Intermediate |

| 4,4-Dimethylcyclohexane-1,3-dione | Hexamethyldisilazane (HMDS) | 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one |

Utility of Organometallic Reagents in Cyclohexenol Scaffold Construction

Organometallic reagents are indispensable tools for the selective construction of alcohol scaffolds, including 4,4-Dimethylcyclohex-2-enol. Their primary role in this context is to act as selective hydride donors for the 1,2-reduction of the intermediate, 4,4-dimethylcyclohex-2-en-1-one.

A premier example of this methodology is the Luche reduction. wikipedia.orgtcichemicals.comthermofisher.com This reaction employs a combination of a lanthanide salt, typically cerium(III) chloride (CeCl₃), and a simple hydride source like sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent such as methanol (B129727). wikipedia.orgorganic-chemistry.org The cerium salt acts as a Lewis acid, coordinating to the carbonyl oxygen of the enone. This coordination increases the electrophilicity of the carbonyl carbon and promotes a "hard" nucleophilic attack by the hydride at this position (1,2-addition), leading to the formation of the allylic alcohol. tcichemicals.com This method is highly chemoselective and efficiently suppresses the competing 1,4-conjugate addition, yielding 4,4-Dimethylcyclohex-2-enol in high purity. thermofisher.com

Other metal hydride reagents, such as lithium aluminum hydride (LiAlH₄), can also reduce enones. However, their reactivity profile is different, and they can sometimes lead to a mixture of 1,2- and 1,4-reduction products depending on the specific substrate and reaction conditions. libretexts.orgrsc.org Therefore, for the specific and clean synthesis of 4,4-Dimethylcyclohex-2-enol, the Luche reduction is often the preferred organometallic-based method.

| Reaction Name | Reagents | Substrate | Product | Selectivity |

| Luche Reduction | NaBH₄, CeCl₃·7H₂O | 4,4-Dimethylcyclohex-2-en-1-one | 4,4-Dimethylcyclohex-2-enol | High 1,2-addition selectivity |

| Standard Borohydride Reduction | NaBH₄ | 4,4-Dimethylcyclohex-2-en-1-one | Mixture of 1,2- and 1,4-reduction products | Lower 1,2-addition selectivity |

Other Novel Synthetic Routes to Dimethylcyclohexenol Derivatives

Beyond the primary pathways involving dione enolization and organometallic reductions, other methods can be employed for the synthesis of dimethylcyclohexenol derivatives. One such established method is the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction utilizes aluminum isopropoxide in an excess of isopropyl alcohol to selectively reduce the carbonyl group of an α,β-unsaturated ketone to the corresponding alcohol. doubtnut.com The reaction is reversible and driven to completion by distilling off the acetone (B3395972) byproduct. The MPV reduction is known for its high chemoselectivity for aldehydes and ketones, leaving carbon-carbon double bonds intact, making it a suitable method for converting 4,4-dimethylcyclohex-2-en-1-one to 4,4-dimethylcyclohex-2-enol. doubtnut.com

Furthermore, catalytic transfer hydrogenation represents another avenue. These methods use a hydrogen donor (like formic acid or isopropanol) in the presence of a transition metal catalyst to achieve the reduction. By carefully selecting the catalyst and reaction conditions, selective reduction of the carbonyl group over the olefin can be achieved. While specific applications to 4,4-dimethylcyclohex-2-en-1-one are less commonly cited than the Luche or MPV reductions, the principles of catalytic transfer hydrogenation offer a versatile and potentially greener alternative for the synthesis of allylic alcohols.

Mechanistic Investigations of 4,4 Dimethylcyclohex 2 Enol Reactions

Allylic Alcohol Reactivity and Transformation Pathways

The allylic alcohol moiety in 4,4-dimethylcyclohex-2-enol is a key functional group that dictates its reactivity. The position of the hydroxyl group adjacent to a double bond allows for several transformation pathways, including direct substitution at the carbinol carbon (SN2) and substitution at the gamma-carbon of the allylic system with double bond migration, a process known as allylic transposition or an SN2' reaction.

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry. organic-chemistry.orgwikipedia.org The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.org The mechanism proceeds through the activation of the alcohol by triphenylphosphine and DEAD, forming a good leaving group that is subsequently displaced by the nucleophile in an SN2 fashion. organic-chemistry.org

However, for sterically unbiased cyclic allylic alcohols, such as derivatives of cyclohex-2-enol, the reaction pathway is more complex than a simple SN2 inversion. Research on substrates analogous to 4,4-dimethylcyclohex-2-enol, including 5-methyl- and 5-tert-butyl-2-cyclohexen-1-ol, reveals that the reaction yields a mixture of products. acs.orgnih.gov While the major product results from the expected SN2 pathway with stereochemical inversion, significant amounts of other products are also formed. acs.orgnih.gov These side products arise from competing pathways, including allylic transposition (SN2'). acs.org

Studies have shown that for these cyclic systems, between 8% and 28% of the products are derived from non-SN2 pathways. acs.orgnih.gov The distribution of products (direct SN2 substitution vs. SN2' allylic transposition) was found to be largely unaffected by the conformational bias (quasi-equatorial vs. quasi-axial) of the starting alcohol or by methyl substitution at the central carbon of the allylic system. acs.orgnih.gov This indicates that for a substrate like 4,4-dimethylcyclohex-2-enol, the Mitsunobu reaction would be expected to produce not only the inverted ester at the C1 position but also a rearranged ester at the C3 position with a shifted double bond.

Table 1: Product Distribution in Mitsunobu Reaction of Analogous Cyclic Allylic Alcohols This table is representative of findings for sterically unbiased cyclic allylic alcohols and illustrates the expected product types for 4,4-dimethylcyclohex-2-enol.

| Entry | Reactant | Nucleophile | Pathway | Product Type | Typical Yield Range |

| 1 | Cyclic Allylic Alcohol | Benzoic Acid | SN2 | Inverted Ester | 72-77% |

| 2 | Cyclic Allylic Alcohol | Benzoic Acid | SN2' (syn addition) | Transposed Ester | Significant |

| 3 | Cyclic Allylic Alcohol | Benzoic Acid | SN2' (anti addition) | Transposed Ester | Significant |

| 4 | Cyclic Allylic Alcohol | Benzoic Acid | Other | Retained Ester, etc. | 8-28% (total non-SN2) |

Lanthanide ions, including Europium(III), are known to function as oxophilic Lewis acids in organic synthesis. rsc.org Their catalytic activity is often employed in reactions involving carbonyl-containing functional groups. An allylic ester derived from 4,4-dimethylcyclohex-2-enol could theoretically undergo a rearrangement catalyzed by a Lewis acid like Europium(III) chloride or triflate.

While specific studies detailing the Europium(III)-catalyzed rearrangement of a 4,4-dimethylcyclohex-2-enyl ester are not prevalent, the general mechanism for such a transformation would involve the coordination of the Eu(III) ion to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the ester and can facilitate a nih.govnih.gov-sigmatropic rearrangement (Claisen-type rearrangement). In this pathway, the molecule undergoes a concerted, pericyclic shift, resulting in the formation of a new carbon-carbon bond and the migration of the double bond, yielding a rearranged product. Alternatively, the Lewis acid could promote the formation of an allylic carbocation intermediate, which could then be trapped by the carboxylate anion at the alternative terminus of the allylic system, leading to the transposed allylic ester. The stability of the potential carbocation intermediates and the nature of the solvent would influence the reaction pathway and product distribution.

Direct catalytic reactions of allylic alcohols are of significant interest as they avoid the need for pre-activation of the hydroxyl group. mdpi.com It has been demonstrated that coordinatively unsaturated Lanthanide(III) complexes can effectively catalyze the formation of allylic ethers directly from allylic alcohols.

Specifically, 4,4-dimethylcyclohex-2-enol has been used as a substrate in reactions catalyzed by heptacoordinated Ln(III) complexes. When 4,4-dimethylcyclohex-2-enol is refluxed in 1,2-dichloroethane (B1671644) with a catalytic amount of a lanthanide complex, it can react with another molecule of itself to form the corresponding dicyclohexenyl ether or with a different nucleophile, such as thiophenol, to form an allylic sulfide (B99878). The reaction proceeds in good yields (70-83%). The proposed mechanism involves the coordination of the lanthanide catalyst to the hydroxyl group of the alcohol, facilitating its departure as a water molecule and forming a π-allyl-lanthanide intermediate. Subsequent nucleophilic attack on this intermediate yields the final ether or sulfide product.

Table 2: Lanthanide-Catalyzed Ether and Thioether Formation from 4,4-Dimethylcyclohex-2-enol Data sourced from a study on lanthanide-catalyzed ether formation.

| Entry | Lanthanide Catalyst (LnCl₃ complex) | Nucleophile | Product | Yield (%) |

| 1 | Praseodymium (Pr) | 4,4-Dimethylcyclohex-2-enol | Bis(4,4-dimethylcyclohex-2-enyl) ether | ~75 |

| 2 | Neodymium (Nd) | 4,4-Dimethylcyclohex-2-enol | Bis(4,4-dimethylcyclohex-2-enyl) ether | ~80 |

| 3 | Samarium (Sm) | 4,4-Dimethylcyclohex-2-enol | Bis(4,4-dimethylcyclohex-2-enyl) ether | ~78 |

| 4 | Europium (Eu) | 4,4-Dimethylcyclohex-2-enol | Bis(4,4-dimethylcyclohex-2-enyl) ether | ~83 |

| 5 | Dysprosium (Dy) | Thiophenol | 4,4-Dimethylcyclohex-2-enyl phenyl sulfide | ~70 |

| 6 | Ytterbium (Yb) | Thiophenol | 4,4-Dimethylcyclohex-2-enyl phenyl sulfide | ~72 |

Enol and Enone Interconversion Mechanisms

The interconversion between a ketone and its corresponding enol form is a fundamental equilibrium process in organic chemistry known as keto-enol tautomerism. For cyclic systems related to 4,4-dimethylcyclohex-2-enol, this involves the equilibrium between 4,4-dimethylcyclohexanone (B1295358) (the keto form) and 4,4-dimethylcyclohex-2-enol or its isomer, 4,4-dimethylcyclohex-1-enol (the enol forms).

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. The keto-enol tautomerism of 4,4-dimethylcyclohexanone involves the movement of a proton from an alpha-carbon (the carbon adjacent to the carbonyl group) to the carbonyl oxygen, with a concurrent shift of the pi-bond from the C=O to a C=C bond.

This process can be catalyzed by either acid or base.

Acid-Catalyzed Tautomerism : The mechanism begins with the protonation of the carbonyl oxygen, making it more electrophilic. A weak base (like water or the solvent) then removes a proton from the alpha-carbon, and the electrons from the C-H bond move to form the C=C double bond of the enol, while the pi-electrons from the protonated carbonyl move onto the oxygen atom.

Base-Catalyzed Tautomerism : The mechanism starts with the removal of an acidic alpha-proton by a base to form a resonance-stabilized enolate ion. The negative charge is delocalized between the alpha-carbon and the oxygen atom. Subsequent protonation of the oxygen atom of the enolate by a proton source (like the conjugate acid of the base) yields the enol.

In most simple ketone systems, the equilibrium heavily favors the keto form. This is primarily because the carbon-oxygen double bond in the keto tautomer is significantly stronger and more stable than the carbon-carbon double bond in the enol tautomer. For a typical cyclohexanone (B45756), the keto form is favored by a very large margin.

Several factors can influence the position of the keto-enol equilibrium and the relative stability of the tautomers. While the keto form of 4,4-dimethylcyclohexanone is overwhelmingly dominant, understanding these factors is crucial for predicting reactivity, especially in reactions that proceed via the enol or enolate intermediate.

Structural Effects : The presence of the gem-dimethyl group at the C4 position in 4,4-dimethylcyclohexanone does not directly involve the alpha-carbons (C2 and C6). However, by preventing aromatization and certain conjugation pathways that might otherwise stabilize an enol form, it ensures the equilibrium lies far to the keto side. Cyclic ketones generally have a slightly higher enol content than their acyclic counterparts because the introduction of a C=C double bond can sometimes relieve ring strain, although this effect is minor in a six-membered ring.

Solvent : The choice of solvent plays a significant role. Polar, protic solvents like water or methanol (B129727) can form hydrogen bonds with the carbonyl group, stabilizing the keto form. Non-polar solvents tend to favor the enol form to a greater extent, as they do less to stabilize the polar keto form.

Temperature : Increasing the temperature can shift the equilibrium slightly toward the less stable enol form, as the system absorbs energy.

Conjugation and Aromaticity : Although not applicable to 4,4-dimethylcyclohexanone, a major factor that can shift the equilibrium toward the enol is the potential for the resulting C=C double bond to be in conjugation with another pi-system. If the enol form is part of an aromatic ring (as in phenol), the enol form becomes vastly more stable than its keto tautomer.

Table 3: Summary of Factors Affecting Keto-Enol Equilibrium

| Factor | Effect on Equilibrium | Rationale |

| Bond Energies | Favors Keto Form | The C=O bond is stronger than the C=C bond. |

| Solvent Polarity | Polar solvents favor the Keto form | Hydrogen bonding stabilizes the polar carbonyl group. |

| Conjugation | Favors Enol Form (if possible) | Resonance stabilization of the conjugated pi-system. |

| Aromaticity | Strongly favors Enol Form (if possible) | The high stability of an aromatic ring dominates the equilibrium. |

| Temperature | Higher temperature slightly favors Enol form | The endothermic conversion to the less stable tautomer is favored. |

Electrophilic and Nucleophilic Reactions of the Cyclohexenol (B1201834) Moiety

The reactivity of the 4,4-dimethylcyclohex-2-enol scaffold is largely dictated by the interplay between its two key functional groups: the hydroxyl group and the olefinic double bond. These groups can react independently or in concert, leading to a diverse range of chemical transformations. The electronic nature of the double bond allows it to act as a nucleophile in the presence of electrophiles, while the hydroxyl group can function as a nucleophile, a proton donor, or be converted into a good leaving group to facilitate other reactions.

Stereoselective Aziridination of Cyclohexenols

Aziridines are valuable synthetic intermediates, and their stereoselective synthesis from alkenes is of significant interest. thieme-connect.de Direct aziridination of cyclohexenols can be achieved with high stereoselectivity, which is often governed by the existing stereochemistry of the substrate. nih.govnih.gov The reaction's diastereoselectivity is influenced by factors such as hydrogen bonding and steric hindrance. nih.govnih.gov

In the context of substituted cyclohexenols, the allylic or homoallylic hydroxyl group can direct the incoming aziridinating agent through hydrogen bonding. nih.govnih.gov This interaction effectively shields one face of the double bond, leading to a preferred trajectory of attack from the opposite face. Furthermore, bulky substituents on the cyclohexene (B86901) ring, such as the gem-dimethyl group at the C4 position in 4,4-dimethylcyclohex-2-enol, play a crucial role in dictating the stereochemical outcome by sterically hindering one face of the molecule. nih.govnih.gov For instance, studies on various glycoside-configured cyclohexenes demonstrate that the orientation of neighboring hydroxyl groups and steric factors are essential in controlling the diastereoselective outcome of the aziridination process. nih.govresearchgate.net The use of reagents like 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one in the presence of an oxidant such as (diacetoxyiodo)benzene (B116549) facilitates this transformation. nih.govresearchgate.net

Photochemical Reactions Involving Analogous Cycloalk-2-enones

The photochemical behavior of α,β-unsaturated carbonyl compounds, such as the analogous 4,4-dimethylcyclohex-2-enone, has been a subject of extensive research. mcmaster.caacs.org These reactions often proceed through the triplet excited state of the enone, which can be generated upon irradiation with UV light. mcmaster.camagadhmahilacollege.org The excited enone can then participate in various transformations, including cycloadditions and rearrangements. magadhmahilacollege.org

A specific investigation into the photoannulation of 4,4-dimethylcyclohex-2-enone (referred to as compound 1 in the study) with 1,1-diphenylethylene (B42955) revealed the formation of several products. acs.org The reaction mixture, upon irradiation, yielded a mixture of compounds resulting from different reaction pathways. acs.org The primary photoproducts were isolated and characterized, demonstrating the complex nature of this photochemical reaction. acs.org The formation of these products involves intermediates such as a 1,4-diradical, which is a common feature in the photochemistry of enones. mcmaster.ca

| Compound ID | Chemical Name/Description | Formation Pathway |

|---|---|---|

| 3 | Not explicitly named, major photoproduct | Result of the primary photoannulation reaction |

| 4 | Not explicitly named, isolated photoproduct | Result of the primary photoannulation reaction |

| 5 | Hydrogen abstraction product of compound 3 | Formed via hydrogen abstraction, leading to one additional unsaturation |

| 6 | Hydrogen abstraction product of compound 3 | Formed via hydrogen abstraction, leading to two additional unsaturations |

| 7 | 2-(1,1-dimethyl-allyl)-3,3-diphenyl-trans-cyclobutanecarboxaldehyde | Aldehyde product observed in analysis |

| 8 | 2-(1,1-dimethyl-allyl)-3,3-diphenyl-cis-cyclobutanecarboxaldehyde | Aldehyde product observed in analysis |

Addition Reactions to the Olefinic Double Bond

The electron-rich π-bond of the cyclohexenol moiety makes it susceptible to electrophilic addition reactions. libretexts.org In such a reaction, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then intercepted by a nucleophile. libretexts.orgksu.edu.sa The regioselectivity and stereoselectivity of this addition are critical aspects.

Elimination Reactions and Antiperiplanar Relationships in Cyclohexane (B81311) Rings

Elimination reactions, particularly the E2 (bimolecular elimination) mechanism, are highly stereospecific, especially within the conformationally restricted framework of a cyclohexane ring. chemistrysteps.com A critical requirement for the E2 reaction is an anti-periplanar geometry between the proton being abstracted and the leaving group. masterorganicchemistry.comyoutube.com This means that the C-H bond and the C-Leaving Group bond must lie in the same plane and be oriented at a 180° dihedral angle to one another. masterorganicchemistry.com

In a cyclohexane chair conformation, this anti-periplanar arrangement can only be achieved when both the beta-hydrogen and the leaving group occupy axial positions. chemistrysteps.commasterorganicchemistry.com An equatorial leaving group does not have an anti-periplanar hydrogen on an adjacent carbon; the C-C bond of the ring is anti-periplanar to it instead. masterorganicchemistry.com Therefore, for an E2 elimination to occur on a cyclohexane ring derivative, the molecule must be able to adopt a conformation where the leaving group is axial. chemistrysteps.commasterorganicchemistry.com

Stereochemical Principles and Conformational Analysis of 4,4 Dimethylcyclohex 2 Enol

Conformational Preferences of the Cyclohexene (B86901) Ring System

The cyclohexene ring, the core of 4,4-Dimethylcyclohex-2-enol, deviates from the classic chair conformation of cyclohexane (B81311) due to the presence of the C=C double bond. This double bond imposes a degree of planarity on the four atoms involved (C1, C2, C3, and the hydrogen or substituent on C2 and C3), forcing the ring into a half-chair or sofa conformation. In this arrangement, four of the ring carbons lie in a plane, while the other two are puckered out of the plane.

The presence of the 4,4-dimethyl group significantly influences the conformational equilibrium of the ring. These bulky methyl groups introduce steric strain, particularly 1,3-diaxial interactions in a chair-like conformation. To alleviate this strain, the ring will adopt a conformation that places the methyl groups in positions that minimize these unfavorable interactions.

Furthermore, the hydroxyl group at the C1 position can exist in either a pseudo-axial or pseudo-equatorial orientation. The relative stability of these two conformations is governed by a balance of factors, including:

Steric Hindrance: A pseudo-equatorial orientation is generally favored for substituents on a cyclohexane ring to minimize steric clashes with other axial groups.

Allylic Strain (A(1,3) Strain): This is a crucial factor in cyclohexene systems. It describes the steric interaction between a substituent on a vinylic carbon (C1 in this case) and a substituent on an adjacent allylic carbon (C6). In the case of 4,4-Dimethylcyclohex-2-enol, there is potential for allylic strain between the hydroxyl group at C1 and the substituents at C6. The molecule will preferentially adopt a conformation that minimizes this strain.

Computational studies and spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in determining the predominant conformation and the energy differences between various conformational isomers. These studies can provide precise data on dihedral angles and through-space interactions, offering a detailed picture of the molecule's preferred three-dimensional structure.

Chirality and Stereoisomerism in 4,4-Dimethylcyclohex-2-enol Derivatives

Chirality is a key feature of 4,4-Dimethylcyclohex-2-enol. The carbon atom bearing the hydroxyl group (C1) is a stereocenter, as it is attached to four different groups: a hydrogen atom, a hydroxyl group, a carbon atom of the double bond (C2), and another ring carbon atom (C6). This gives rise to the existence of two enantiomers: (R)-4,4-Dimethylcyclohex-2-enol and (S)-4,4-Dimethylcyclohex-2-enol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

When additional stereocenters are introduced into the molecule, for example, through reactions at the double bond or substitution at other ring positions, the number of possible stereoisomers increases. This can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography.

The stereochemical outcome of reactions involving 4,4-Dimethylcyclohex-2-enol is highly dependent on the existing stereochemistry of the starting material and the reaction conditions. The gem-dimethyl group at the C4 position can also influence the stereoselectivity of reactions by sterically hindering one face of the molecule, directing incoming reagents to the opposite face.

Diastereoselective Control in Reactions Involving the Cyclohexenol (B1201834) Scaffold

The inherent chirality and conformational biases of the 4,4-Dimethylcyclohex-2-enol scaffold make it a valuable tool for diastereoselective synthesis. The hydroxyl group can act as a directing group, coordinating to reagents and delivering them to a specific face of the double bond. This is a common strategy in reactions such as epoxidations and hydroborations.

For instance, in an epoxidation reaction using an agent like meta-chloroperoxybenzoic acid (m-CPBA), the hydroxyl group can form a hydrogen bond with the peroxyacid, directing the epoxidation to the syn-face of the double bond relative to the hydroxyl group. This results in the preferential formation of one diastereomer of the corresponding epoxide.

The steric bulk of the 4,4-dimethyl group also plays a critical role in diastereoselective control. It can effectively block one face of the cyclohexene ring, forcing an incoming reagent to attack from the less hindered face. This steric control is a powerful tool for establishing specific stereocentries in the product.

The interplay between the directing effect of the hydroxyl group and the steric hindrance of the gem-dimethyl group allows for a high degree of control over the stereochemical outcome of various reactions, making 4,4-Dimethylcyclohex-2-enol and its derivatives useful intermediates in the synthesis of complex, stereochemically defined molecules.

Methodologies for Probing Enantiomeric Excess and Stereochemical Purity

Determining the enantiomeric excess (ee) and stereochemical purity of 4,4-Dimethylcyclohex-2-enol and its derivatives is crucial for their application in asymmetric synthesis and for understanding the stereoselectivity of reactions. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. A variety of CSPs are commercially available, and the choice of column and mobile phase is critical for achieving good separation.

| Analytical Technique | Principle of Separation/Detection | Application to 4,4-Dimethylcyclohex-2-enol |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Direct separation and quantification of the (R) and (S) enantiomers. |

| Chiral Gas Chromatography (GC) | Similar to chiral HPLC, but with a chiral stationary phase in a gas chromatograph. | Suitable for volatile derivatives of 4,4-Dimethylcyclohex-2-enol. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | A chiral lanthanide complex is added to the sample, which forms diastereomeric complexes with the enantiomers. These complexes have different NMR chemical shifts, allowing for quantification. | Can be used to determine the enantiomeric ratio in a sample. |

| NMR Spectroscopy of Diastereomeric Derivatives | The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. The diastereomers have distinct NMR spectra that can be integrated to determine the original enantiomeric ratio. | A common and reliable method for determining enantiomeric excess. |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. The magnitude and direction of rotation are proportional to the concentration of the enantiomers. | Provides a measure of the optical purity, which can be correlated to the enantiomeric excess. |

Chiral Gas Chromatography (GC) can also be used for the separation of enantiomers, particularly for more volatile derivatives of the target compound. Similar to chiral HPLC, it employs a column with a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers several methods for determining enantiomeric excess. One common approach involves the use of chiral shift reagents , typically lanthanide complexes, which form diastereomeric complexes with the enantiomers. These diastereomeric complexes exhibit different chemical shifts in the NMR spectrum, allowing for the integration and quantification of each enantiomer. Another NMR-based method is the formation of diastereomeric derivatives . The enantiomeric mixture is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, which will have distinct and resolvable signals in the NMR spectrum.

Finally, polarimetry , which measures the rotation of plane-polarized light by a chiral sample, can provide information about the optical purity. While this method is less precise than chromatographic or NMR techniques, it can be a quick and useful tool for assessing the stereochemical outcome of a reaction.

The selection of the most appropriate method depends on the specific compound, the required accuracy, and the available instrumentation. Often, a combination of these techniques is used to provide a comprehensive and reliable determination of the stereochemical purity.

Advanced Spectroscopic Methodologies for Structural Elucidation of 4,4 Dimethylcyclohex 2 Enol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering insights into the connectivity and chemical environment of atoms.

High-Field NMR Techniques for Complex Cyclohexenol (B1201834) Structures

High-field NMR spectroscopy provides enhanced resolution and sensitivity, which is crucial for unambiguously assigning signals in complex molecules like substituted cyclohexenols. springernature.com The increased spectral dispersion at higher magnetic fields helps to resolve overlapping multiplets and facilitates the detailed analysis of coupling patterns, providing precise information about the stereochemistry of the molecule. For complex organic mixtures, higher dimensional NMR spectra can reveal detailed chemical composition and physical interactions. copernicus.org

Low-Field and Benchtop NMR for Rapid Elucidation

Recent advancements in NMR technology have led to the development of low-field and benchtop NMR spectrometers. researchgate.net These instruments offer the advantage of rapid analysis and are increasingly used for structural confirmation and quantitative analysis in various settings. azom.comoxinst.comoxinst.com While they may not offer the same level of resolution as high-field instruments, they are powerful tools for routine analysis and for monitoring reactions. For instance, benchtop NMR has been successfully used to determine the alcohol content in commercial liquors, demonstrating its utility in quantitative applications. azom.com

¹H NMR and ¹³C NMR Chemical Shift Analysis in Substituted Cyclohexenes

The ¹H and ¹³C NMR spectra of 4,4-Dimethylcyclohex-2-enol provide a wealth of structural information. The chemical shifts of the protons and carbons are indicative of their local electronic environments.

In the ¹H NMR spectrum, the olefinic protons typically appear in the downfield region (δ 5.5-6.0 ppm). The proton attached to the carbon bearing the hydroxyl group (-CHOH) is also deshielded and its signal is usually found between δ 3.5 and 4.5 ppm. libretexts.org The methyl groups at the C4 position would give rise to sharp singlet signals in the upfield region of the spectrum. The remaining methylene (B1212753) protons in the ring would exhibit complex splitting patterns due to geminal and vicinal couplings.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbons of the double bond (C2 and C3) are expected to resonate in the olefinic region (δ 120-140 ppm). The carbon atom attached to the hydroxyl group (C1) will be deshielded and its signal would appear in the range of δ 60-80 ppm. libretexts.org The quaternary carbon (C4) and the methyl carbons will have characteristic chemical shifts that aid in their assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4-Dimethylcyclohex-2-enol (Note: These are predicted values and may vary based on the solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 | ~4.0 | C1: ~68 |

| H2 | ~5.7 | C2: ~130 |

| H3 | ~5.6 | C3: ~128 |

| H5 | ~1.8 | C4: ~35 |

| H6 | ~1.6 | C5: ~30 |

| CH₃ | ~1.0 | C6: ~25 |

| OH | Variable | CH₃: ~28 |

Advanced 2D NMR Techniques (e.g., HMBC, HSQC) for Signal Assignment

Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of ¹H and ¹³C NMR signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu It provides a clear map of one-bond C-H connectivities, simplifying the assignment of both the ¹H and ¹³C spectra. columbia.edusdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments to build the complete structure. sdsu.edu For 4,4-Dimethylcyclohex-2-enol, HMBC would show correlations between the methyl protons and the C4, C3, and C5 carbons, confirming their positions.

Characterization of Hydrogen Bonding via NMR

The chemical shift of the hydroxyl proton is highly sensitive to its environment, particularly to hydrogen bonding. modgraph.co.uk In dilute solutions in non-polar solvents, the OH proton signal is typically a sharp singlet. As the concentration increases or in the presence of hydrogen-bond accepting solvents, the signal broadens and shifts downfield due to the formation of intermolecular hydrogen bonds. nih.gov Variable temperature NMR studies can also provide information about the dynamics of hydrogen bonding.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 4,4-Dimethylcyclohex-2-enol, the IR spectrum is characterized by the following key absorption bands:

O-H Stretching: The hydroxyl group gives rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. libretexts.orgquora.comquora.com In a dilute solution in a non-polar solvent, a sharper "free" O-H stretching band may be observed around 3600 cm⁻¹. libretexts.org The position and shape of this band can provide insights into the extent and nature of hydrogen bonding. researchgate.net

C=C Stretching: The carbon-carbon double bond in the cyclohexene (B86901) ring will show a stretching absorption band around 1650 cm⁻¹.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the alcohol appears in the fingerprint region, typically around 1050-1150 cm⁻¹. libretexts.org

C-H Stretching: The C-H stretching vibrations of the sp² hybridized carbons of the double bond are observed just above 3000 cm⁻¹, while those of the sp³ hybridized carbons appear just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 4,4-Dimethylcyclohex-2-enol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching (H-bonded) | 3200-3600 (broad) |

| C=C (Alkene) | Stretching | ~1650 |

| C-O (Alcohol) | Stretching | 1050-1150 |

| =C-H (Alkene) | Stretching | >3000 |

| -C-H (Alkane) | Stretching | <3000 |

Analysis of O-H and C-O Stretching Vibrations in Cyclohexenols

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups, and in the case of cyclohexenols, the hydroxyl (-OH) and carbon-oxygen (C-O) stretching vibrations are particularly diagnostic. The O-H stretching absorption is highly sensitive to the molecular environment, especially hydrogen bonding. libretexts.org For unassociated or "free" hydroxyl groups, a relatively sharp absorption band appears near 3600 cm⁻¹. libretexts.org However, in condensed phases where intermolecular hydrogen bonding is prevalent, this band becomes significantly broad and shifts to a lower frequency, typically in the 3300 to 3400 cm⁻¹ range. libretexts.org This broadening is a direct consequence of the various hydrogen-bonded networks present in the sample. libretexts.org

The C-O stretching vibration in alcohols also provides key structural information. This absorption, which is typically strong and found between 1300 and 1000 cm⁻¹, can help distinguish between primary, secondary, and tertiary alcohols. spectroscopyonline.com For secondary alcohols like 4,4-Dimethylcyclohex-2-enol, the C-O stretch is expected to appear in the 1150 to 1075 cm⁻¹ range. spectroscopyonline.com The precise position of these bands can be influenced by the cyclic structure and substitution pattern of the molecule.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Appearance in Spectrum | Structural Information |

|---|---|---|---|

| O-H Stretch (Non-H-bonded) | ~3600 | Sharp, weak to medium intensity | Indicates free hydroxyl groups (e.g., in dilute solution or gas phase) |

| O-H Stretch (H-bonded) | 3300 - 3400 | Broad, strong intensity | Characteristic of alcohols in liquid or solid state due to intermolecular interactions. libretexts.org |

| C-O Stretch (Secondary Alcohol) | 1075 - 1150 | Strong intensity | Helps confirm the secondary alcohol nature of the cyclohexenol. spectroscopyonline.com |

Applications of FT-NIR and Mass-Resolved IR Spectroscopy for Investigating Clusters

Fourier Transform Near-Infrared (FT-NIR) spectroscopy has emerged as a rapid and non-destructive analytical technique with diverse applications, including the analysis of alcoholic beverages. thermofisher.com It can simultaneously monitor multiple components like ethanol (B145695) and sugars. thermofisher.com In the context of 4,4-Dimethylcyclohex-2-enol, FT-NIR can be employed to study the formation of molecular clusters through hydrogen bonding. The overtone and combination bands of the O-H stretch, which appear in the NIR region, are particularly sensitive to changes in intermolecular interactions.

Mass-resolved IR spectroscopy is another powerful technique that combines mass spectrometry with IR spectroscopy to study gas-phase clusters. This method allows for the size-selection of specific molecular clusters (e.g., dimers, trimers) of 4,4-Dimethylcyclohex-2-enol, followed by the acquisition of their IR spectra. This provides unambiguous information about the vibrational modes within a cluster of a specific size, offering direct insight into the hydrogen-bonding topologies and the transition from monomeric to bulk-phase behavior.

Two-Dimensional Correlation Spectroscopy (2D-COS) in IR Data Analysis

Two-Dimensional Correlation Spectroscopy (2D-COS) is a sophisticated analytical technique used to interpret spectral data by revealing relationships between spectral features that are not easily seen in conventional one-dimensional spectra. spectroscopyonline.com It analyzes a series of spectra recorded while a sample is subjected to an external perturbation, such as changes in temperature, pressure, or concentration. nih.govrjeid.com The resulting 2D correlation maps, known as synchronous and asynchronous plots, highlight covarying signals and the sequence of spectral changes. spectroscopyonline.com

For 4,4-Dimethylcyclohex-2-enol, 2D-COS can be applied to IR data to:

Resolve Overlapping Bands: Deconvolute complex spectral regions, such as the broad O-H stretching band, to identify contributions from different hydrogen-bonded species (e.g., monomers, dimers, and larger aggregates).

Elucidate Interaction Mechanisms: Reveal subtle chemical interactions by correlating changes in the O-H and C-O stretching bands with vibrations in the hydrocarbon backbone. spectroscopyonline.com

Determine the Sequence of Events: The asynchronous spectra can establish the sequential order of molecular changes in response to the perturbation, for instance, whether certain types of hydrogen bonds break or form before others. spectroscopyonline.com

This technique has been successfully used to study mixtures of alcohols, demonstrating its capability to uncover molecular interactions in complex systems. spectroscopyonline.comnih.gov

Investigations of Intra- and Intermolecular Hydrogen Bonding in Cyclic Alcohols

Hydrogen bonding is a critical intermolecular force in alcohols, significantly influencing their physical properties like boiling point and solubility. libretexts.org In cyclic alcohols such as 4,4-Dimethylcyclohex-2-enol, both intermolecular (between different molecules) and intramolecular (within the same molecule) hydrogen bonds can potentially exist. libretexts.org

Intermolecular Hydrogen Bonding: This is the dominant form of hydrogen bonding in condensed phases of alcohols. Molecules of 4,4-Dimethylcyclohex-2-enol can associate to form chains or cyclic structures through O-H···O hydrogen bonds. nih.gov These interactions are responsible for the broad O-H stretching band observed in the IR spectrum. libretexts.org

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl group and the π-electrons of the double bond within the cyclohexene ring (an O-H···π interaction). The existence and strength of such an interaction depend on the specific conformation of the ring that would bring the O-H group and the C=C bond into close proximity. Spectroscopic studies, particularly in dilute solutions where intermolecular interactions are minimized, can reveal the presence of intramolecular bonds through the appearance of specific, sharp O-H stretching bands at frequencies between those of free and fully intermolecularly bonded OH groups. nih.gov

The balance between these two types of hydrogen bonding is governed by factors such as molecular geometry, solvent polarity, and temperature. nih.govmdpi.com

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For structural elucidation, the fragmentation pattern of the molecular ion upon ionization is of paramount importance.

Electron Ionization (EI) and High-Resolution Mass Spectrometry (HRMS) for Structural Insights

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. chemguide.co.uk The resulting mass spectrum is a unique fingerprint of the molecule, containing the molecular ion peak (M⁺) and various fragment ion peaks. For alcohols, the molecular ion peak is often weak or absent. libretexts.orgwhitman.edu

The fragmentation of 4,4-Dimethylcyclohex-2-enol (Molecular Weight: 126.20 g/mol ) under EI conditions is expected to proceed via characteristic pathways for cyclic alcohols: whitman.edu

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. For 4,4-Dimethylcyclohex-2-enol, this could lead to the opening of the ring and the formation of resonance-stabilized radical cations. libretexts.org

Dehydration: The elimination of a water molecule (loss of 18 Da) is a very common fragmentation pathway for alcohols. libretexts.orgwhitman.edu This would result in a significant peak at m/z 108.

Loss of Methyl Group: Cleavage of one of the methyl groups from the C4 position would lead to a fragment with the loss of 15 Da, resulting in a peak at m/z 111.

Ring Cleavage: Complex fragmentation involving the cleavage of the cyclohexene ring can produce a variety of smaller fragments. A peak at m/z 57 is common for cyclic alcohols, arising from a complex ring cleavage. whitman.edu

| Fragmentation Pathway | Mass Loss (Da) | Expected m/z of Fragment | Significance |

|---|---|---|---|

| Dehydration | 18 (H₂O) | 108 | Common and often prominent for alcohols. whitman.edu |

| Loss of Methyl | 15 (CH₃) | 111 | Indicates the presence of a methyl substituent. |

| Complex Ring Cleavage | 69 | 57 | Characteristic fragment for cyclic alcohols. whitman.edu |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion and fragment ions, often to within a few parts per million (ppm). nih.gov This precision is crucial for distinguishing between ions with the same nominal mass but different elemental compositions.

Utility in Molecular Formula Determination

One of the most powerful applications of HRMS is the unambiguous determination of a compound's molecular formula. nih.gov By measuring the exact mass of the molecular ion, it is possible to calculate the elemental composition. For 4,4-Dimethylcyclohex-2-enol, the molecular formula is C₈H₁₄O. nih.gov

Calculated Exact Mass: The theoretical monoisotopic mass for C₈H₁₄O is 126.104465 Da.

HRMS Measurement: An HRMS experiment would measure the m/z of the molecular ion with high precision. If the measured mass matches the calculated mass within a narrow tolerance (e.g., < 5 ppm), it provides strong evidence for the proposed molecular formula, ruling out other possible formulas that might have the same nominal mass.

This capability is essential for confirming the identity of a newly synthesized compound or for identifying an unknown analyte.

Computational and Theoretical Chemistry of 4,4 Dimethylcyclohex 2 Enol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and stability of molecules like 4,4-Dimethylcyclohex-2-enol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

A typical DFT study would involve geometry optimization to find the lowest energy structure of the molecule. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G(d,p) or larger, are commonly employed for such calculations. The resulting data would provide insights into bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal information about the molecule's reactivity, with the energy gap between them indicating its kinetic stability. While specific values for 4,4-Dimethylcyclohex-2-enol are not published, such calculations would be foundational for any theoretical investigation.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

For 4,4-Dimethylcyclohex-2-enol, DFT calculations could be used to predict its vibrational (infrared and Raman) frequencies. These calculations involve determining the second derivatives of the energy with respect to atomic displacements. The predicted frequencies would correspond to the various vibrational modes of the molecule, such as O-H stretching, C=C stretching, and various bending and torsional modes.

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the relative stereochemistry of the molecule.

Table 1: Hypothetical Predicted Spectroscopic Data for 4,4-Dimethylcyclohex-2-enol (Note: This table is illustrative of the type of data that would be generated from computational studies and is not based on actual published research for this specific compound.)

| Parameter | Predicted Value | Computational Method |

| O-H Stretch Freq. (cm⁻¹) | ~3600 | B3LYP/6-31G(d,p) |

| C=C Stretch Freq. (cm⁻¹) | ~1650 | B3LYP/6-31G(d,p) |

| ¹H NMR (vinyl H) (ppm) | 5.5 - 6.0 | GIAO-DFT |

| ¹³C NMR (vinyl C) (ppm) | 120 - 140 | GIAO-DFT |

| ¹³C NMR (C-OH) (ppm) | 65 - 75 | GIAO-DFT |

Molecular Modeling and Conformational Landscape Exploration

The cyclohexene (B86901) ring in 4,4-Dimethylcyclohex-2-enol can adopt several conformations. Molecular modeling techniques are employed to explore this conformational landscape and identify the most stable conformers.

The half-chair is the most common conformation for cyclohexene rings. For 4,4-Dimethylcyclohex-2-enol, two primary half-chair conformers would exist, differing in the pseudo-axial or pseudo-equatorial orientation of the hydroxyl group. Computational methods, such as molecular mechanics or DFT, can be used to calculate the relative energies of these conformers. The steric hindrance between the hydroxyl group and the gem-dimethyl groups, as well as allylic strain, would be key factors in determining the conformational preference. A potential energy surface scan, where the energy is calculated as a function of key dihedral angles, would provide a detailed map of the conformational landscape.

Reaction Pathway Analysis and Transition State Calculations

Theoretical chemistry can be used to elucidate the mechanisms of chemical reactions by mapping out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For 4,4-Dimethylcyclohex-2-enol, one could investigate reactions such as oxidation, epoxidation of the double bond, or dehydration. Transition state calculations, using methods like the synchronous transit-guided quasi-Newton (STQN) method, would be performed to locate the high-energy transition state structures. The energy of the transition state relative to the reactants determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. Analysis of the transition state's geometry reveals the concerted or stepwise nature of the reaction mechanism.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment, such as a solvent. An MD simulation of 4,4-Dimethylcyclohex-2-enol would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and then solving Newton's equations of motion for all atoms in the system over a period of time.

These simulations can provide valuable insights into how intermolecular forces, such as hydrogen bonding between the hydroxyl group of 4,4-Dimethylcyclohex-2-enol and solvent molecules, influence its conformation and dynamics. Radial distribution functions can be calculated to understand the structuring of the solvent around the molecule. MD simulations are particularly useful for studying processes that occur over longer timescales, such as conformational changes or the association of molecules in solution.

Strategic Applications of 4,4 Dimethylcyclohex 2 Enol As a Key Synthetic Intermediate

Role in Natural Product Synthesis and Analogues

The substituted cyclohexene (B86901) framework is a common motif in numerous natural products, particularly in the terpenoid family. 4,4-Dimethylcyclohex-2-enol provides a foundational scaffold that can be elaborated into more complex structures. Its utility is prominent in the synthesis of molecules containing the decalin ring system, which is characteristic of eudesmane (B1671778) sesquiterpenoids. While direct total syntheses starting from this specific enol are not extensively documented, its structural features make it an ideal precursor for constructing the core of such natural products. chemrxiv.org

The synthetic potential of this structural class is demonstrated by the use of closely related compounds in achieving complex targets. For instance, 4-hydroxy-4-methylcyclohex-2-en-1-one, a similar chiral building block, has been successfully employed to generate the natural product kessane. researchgate.net This underscores the strategic value of the hydroxycyclohexenone core in assembling intricate molecular frameworks.

Furthermore, this scaffold is valuable for creating analogues of bioactive natural products. Research into the synthesis of compounds related to the anti-tumour agents COTC (cis-2-oxa-4-thia-bicyclo[4.3.0]nonan-3-one) and antheminone A has utilized 2-oxyalkyl-cyclohex-2-enones. manchester.ac.uk By modifying the core structure, chemists can develop novel derivatives and explore their structure-activity relationships, potentially leading to compounds with enhanced therapeutic properties.

Building Block for Complex Polycyclic Systems

The construction of multi-ring, or polycyclic, systems is a central challenge in organic synthesis. The reactivity of the 4,4-dimethylcyclohexene (B76398) core, particularly in its enone form, facilitates annulation reactions to build additional rings. The α,β-unsaturated ketone of 4,4-dimethylcyclohex-2-en-1-one is an excellent Michael acceptor, allowing for the conjugate addition of nucleophiles. This reaction is often the first step in a Robinson annulation sequence, a classic and powerful method for forming a new six-membered ring fused to the original ring.

This sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation, effectively converting the starting cyclohexenone into a bicyclic decalin system. This strategy is fundamental to the synthesis of terpenoids like the eudesmanes, which are built upon such a bicyclic core. chemrxiv.org More broadly, radical cascade reactions involving dienes have been developed to rapidly construct N-containing polycyclic skeletons, highlighting a modern approach to building complex systems from unsaturated precursors. rsc.org The functional groups on the 4,4-dimethylcyclohex-2-enol scaffold provide the necessary handles to engage in these and other cyclization strategies, making it a valuable starting point for polycyclic synthesis.

Precursor for Bioactive Molecules and Functional Derivatives

The 4,4-dimethylcyclohexene framework is a key component in the synthesis of various molecules with demonstrated biological activity. By serving as a versatile intermediate, it can be transformed into derivatives that interact with biological targets.

For example, optically active γ-substituted cyclohexenones, which are structurally related to 4,4-dimethylcyclohex-2-enol, are crucial precursors for pharmaceutically active molecules. mdpi.com In one notable application, chiral 4-hydroxy-2-cyclohexenone derivatives were used to synthesize cyclopropyl-fused cyclohexane (B81311) nucleosides. These nucleoside analogues were found to have a selective affinity for the thymidine (B127349) kinase from Herpes Simplex Virus Type 1 (HSV-1) over the human equivalent, suggesting their potential as selective antiviral agents. mdpi.com

In the field of oncology, related cyclohexenone structures have been used to synthesize analogues of the natural products COTC and antheminone A. These synthetic derivatives were evaluated for their in vitro cytotoxicity against non-small-cell lung cancer cell lines, providing valuable data for the future design of compounds with enhanced anti-cancer activity. manchester.ac.uk The ability to functionalize the cyclohexene ring allows for the systematic modification of the molecular structure to optimize biological efficacy.

| Precursor Class | Synthesized Molecule Type | Target Biological Activity | Reference |

|---|---|---|---|

| Chiral 4-Hydroxy-2-cyclohexenones | Cyclopropyl-fused cyclohexane nucleosides | Selective affinity for HSV-1 thymidine kinase (antiviral potential) | mdpi.com |

| 2-Oxyalkyl-cyclohex-2-enones | Analogues of COTC and antheminone A | Cytotoxicity against non-small-cell lung cancer cell lines (anti-tumour) | manchester.ac.uk |

Design and Synthesis of Derivatives with Tailored Reactivity Profiles

The synthetic utility of 4,4-dimethylcyclohex-2-enol is greatly enhanced by the ability to modify its structure to create derivatives with specific, tailored reactivity. The interplay between the alcohol, the alkene, and the corresponding ketone functionality allows chemists to direct subsequent reactions with high precision.

The oxidation of the allylic alcohol in 4,4-dimethylcyclohex-2-enol to the ketone in 4,4-dimethylcyclohex-2-en-1-one is a fundamental transformation that dramatically alters the molecule's reactivity profile. The resulting enone is a proficient Michael acceptor, enabling a host of conjugate addition reactions that are not possible with the enol. researchgate.net This tailored reactivity has been exploited in enzyme-promoted asymmetric Michael additions, where proteases catalyze the addition of malonates to the enone with high enantioselectivity. researchgate.net

Further derivatization of the core structure allows for fine-tuning of its chemical behavior. The hydroxyl group of the enol can be converted to a better leaving group or protected with a bulky substituent to sterically direct reactions to the opposite face of the molecule. The double bond can undergo a variety of transformations, including epoxidation, dihydroxylation, or selective hydrogenation, to introduce new functional groups and stereocenters. These modifications allow the molecule to be used as a chiral building block for a diverse range of complex targets. lab-chemicals.com

| Derivative | Key Functional Group | Primary Reactivity Profile | Example Application |

|---|---|---|---|

| 4,4-Dimethylcyclohex-2-enol | Allylic Alcohol | Nucleophilic; undergoes oxidation, protection, or conversion to a leaving group | Oxidation to the corresponding enone |

| 4,4-Dimethylcyclohex-2-en-1-one | α,β-Unsaturated Ketone | Electrophilic Michael acceptor; undergoes 1,4-conjugate addition | Asymmetric Michael addition of malonates researchgate.net |

| Epoxides of 4,4-dimethylcyclohexene | Epoxide | Electrophilic; undergoes ring-opening with nucleophiles | Introduction of vicinal functional groups |

Green Chemistry and Sustainable Synthetic Approaches for 4,4 Dimethylcyclohex 2 Enol

Development of Efficient Catalytic Systems

The cornerstone of green synthesis lies in the use of catalysts that can promote reactions with high selectivity and efficiency under mild conditions, replacing stoichiometric reagents that generate significant waste.

Route 1: Catalytic Reduction of 4,4-Dimethylcyclohex-2-enone

The reduction of the carbonyl group in 4,4-dimethylcyclohex-2-enone to the desired alcohol is a critical step. While traditional methods might employ metal hydrides, green approaches favor catalytic hydrogenation or transfer hydrogenation.

Catalytic Hydrogenation: This method utilizes hydrogen gas (H₂) as the reductant in the presence of a heterogeneous or homogeneous catalyst. It is a highly atom-economical process, as all atoms of the hydrogen molecule are incorporated into the product. libretexts.org Platinum group metals such as palladium, platinum, and nickel are commonly used catalysts for this transformation. libretexts.org Research into palladium ferrocenyl amine sulfide (B99878) complexes has shown their potential as catalysts for the hydrogenation of carbon-carbon double bonds, and similar systems could be adapted for the selective reduction of the carbonyl group in enones. researchgate.net The development of catalysts on solid supports, like platinum on carbon beads (Pt/CB), further enhances sustainability by allowing for easy recovery and reuse of the catalyst. mdpi.com

Catalytic Transfer Hydrogenation (CTH): CTH offers a safer alternative to using pressurized hydrogen gas by employing a hydrogen donor molecule, such as isopropanol (B130326) or formic acid. This technique has been successfully applied to the reduction of cyclic enones. princeton.edu Ruthenium and osmium pincer complexes have demonstrated high activity and selectivity for the carbonyl reduction in unsaturated aldehydes and esters, providing a blueprint for the selective reduction of 4,4-dimethylcyclohex-2-enone. nih.gov Organocatalysts have also emerged as a metal-free alternative for the transfer hydrogenation of cyclic enones. princeton.edu

Route 2: Catalytic Allylic Oxidation of 3,3-Dimethylcyclohexene

Directly oxidizing the allylic C-H bond of an alkene precursor is a highly desirable and step-economic strategy. This approach avoids the multiple steps often required to synthesize the enone precursor.

Biocatalysis: Enzyme-catalyzed reactions represent a pinnacle of green chemistry. Biocatalysts like cytochrome P450 monooxygenases can perform highly selective C-H oxyfunctionalization under mild, aqueous conditions. frontiersin.org These enzymes use molecular oxygen as the oxidant, making the process exceptionally clean. Engineering fusion proteins that link a terpene synthase with a cytochrome P450 can further enhance efficiency by channeling the hydrophobic substrate directly to the active site of the oxidizing enzyme. nih.gov

Transition Metal Catalysis: A variety of metal-based catalysts have been developed for allylic oxidation using environmentally benign oxidants like air or molecular oxygen. mdpi.com Mesoporous cobalt oxide (Co₃O₄) has been identified as a highly active and stable heterogeneous catalyst for the allylic oxidation of cyclohexene (B86901), yielding the corresponding alcohol and enone. bcrec.id Similarly, Co/Al₂O₃ catalysts have been used for the aerobic oxidation of cyclohexene under mild conditions. researchgate.net Copper-based systems are also of interest due to the metal's low cost and toxicity. Cu(II) complexes can catalyze allylic oxidation using tert-butyl hydroperoxide (TBHP) as the oxidant. chemrxiv.org While TBHP is common, the ultimate goal is to use greener oxidants like hydrogen peroxide. stackexchange.comunipd.it

Electrochemical Methods: Electrochemical oxidation offers a reagent-free approach to allylic C-H oxidation. These methods use electricity to drive the reaction, often mediated by catalysts like N-Hydroxyphthalimide (NHPI), and can be highly efficient and scalable. stackexchange.com

Interactive Data Table: Comparison of Catalytic Systems

| Synthetic Route | Catalyst Type | Specific Catalyst Example | Key Advantages |

| Reduction of Enone | Catalytic Hydrogenation | Platinum on Carbon (Pt/C) | High atom economy, catalyst is reusable. libretexts.orgmdpi.com |

| Catalytic Transfer Hydrogenation | Ruthenium Pincer Complex | Avoids pressurized H₂, high selectivity. nih.gov | |

| Allylic Oxidation | Biocatalysis | Cytochrome P450 Enzyme | High selectivity, mild aqueous conditions, uses O₂. frontiersin.org |

| Heterogeneous Metal Catalyst | Mesoporous Co₃O₄ | Reusable, uses air as oxidant. bcrec.id | |

| Electrochemical | N-Hydroxyphthalimide (NHPI) | Reagent-free, scalable. stackexchange.com |

Optimization of Reaction Conditions and Solvent Selection

Optimizing reaction parameters and choosing appropriate solvents are critical for developing sustainable synthetic processes. The ideal green process operates at ambient temperature and pressure and uses solvents that are non-toxic, renewable, and easily recyclable.

Solvent Selection:

The choice of solvent has a significant environmental impact. Green chemistry principles advocate for minimizing solvent use or replacing hazardous solvents with more benign alternatives. nih.gov

For catalytic reductions , research has demonstrated that greener solvents can be highly effective. Borane-catalyzed reductions of enones have been successfully performed in ethyl acetate (B1210297) (EtOAc), which is considered a more environmentally friendly solvent. ed.ac.uk In transfer hydrogenation reactions, anisole, which has a high sustainability score, has been shown to be a highly efficient solvent. nih.gov Furthermore, the use of renewable bio-based solvents, such as bio-ethanol, is a key strategy for reducing reliance on petrochemical feedstocks. researchgate.net